Cas no 55044-94-5 ( )
structure
Product Name:
Numero CAS:55044-94-5
MF:C16H15NO2
MW:253.295804262161
CID:943269
PubChem ID:690965
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Phenylpropen-p-anisidide
- N-(4-Methoxyphenyl)-3-phenylacrylamide
- N-(4-methoxy-phenyl)-3-phenyl-acrylamide
- N-(4-Methoxyphenyl)-3-phenylpropenamide
- N-(4-methoxyphenyl)cinnamamide
- N-(4-methoxyphenyl)cinnamide
- N-(4-Methoxy-phenyl)-zimtsaeure-amid
- N-(p-Methoxyphenyl)-cinnamamid
- Zimtsaeure-(4-methoxy-anilid)
- STK414174
- AB00078568-01
- CCG-46422
- (2E)-N-(4-Methoxyphenyl)-3-phenyl-2-propenamide #
- BRD-K95195989-001-01-2
- HMS1536E06
- (E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide
- NSC-204181
- (2E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide
- N-(CINNAMOYL)-4-METHOXYANILINE
- NSC204181
- AKOS001723012
- SCHEMBL9094893
- WEMJCDDYUBVWRB-KPKJPENVSA-N
- 2-Propenamide, 3-phenyl-N-(4-methoxyphenyl)-
- starbld0024425
- SR-01000636120-1
- CS-0331794
- NCGC00175110-01
- 76228-15-4
- N-(CINNAMYL)-P-ANISIDINE
- F71811
- (E)-N-(4-methoxyphenyl)cinnamamide
- CHEMBL2336357
- (E)-N-(4-methoxyphenyl)-3-phenyl-prop-2-enamide
- 2-Propenamide, N-(4-methoxyphenyl)-3-phenyl-
- 55044-94-5
- p'-cinnamanisidide
- BDBM50429760
-
-
- Inchi: 1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+
- Chiave InChI: WEMJCDDYUBVWRB-KPKJPENVSA-N
- Sorrisi: O(C)C1C=CC(=CC=1)NC(/C=C/C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 253.11035
- Massa monoisotopica: 253.110279
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 300
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.6
- Superficie polare topologica: 38.3
Proprietà sperimentali
- Densità: 1.176
- Punto di ebollizione: 467.1°C at 760 mmHg
- Punto di infiammabilità: 236.3°C
- Indice di rifrazione: 1.644
- PSA: 38.33
- LogP: 3.42010
Letteratura correlata
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
55044-94-5 ( ) Prodotti correlati
- 127033-74-3(N-(Cinnamoyl)-3-methoxyaniline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso